2-Fluoro-5-(trifluoromethyl)aniline
Overview
Description
2-Fluoro-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various chemical synthesis studies .
Scientific Research Applications
2-Fluoro-5-(trifluoromethyl)aniline is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
Target of Action
Anilines, in general, are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It has been used in the trifluoromethylarylation of alkenes . This process involves the formation of a hydrogen bonding network with aniline and a trifluoromethyl reagent, altering reactivity and selectivity .
Biochemical Pathways
It’s worth noting that anilines are involved in various biochemical reactions, including those related to the metabolism of xenobiotic compounds .
Pharmacokinetics
It’s known that anilines are generally well-absorbed and can be metabolized through processes such as hydroxylation, followed by sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
The compound’s use in chemical synthesis studies suggests it may have potential applications in the development of new chemical entities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethyl)aniline typically involves multiple steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom on the benzene ring.
3-Amino-4-fluorobenzotrifluoride: Another derivative with a different substitution pattern on the benzene ring.
Uniqueness
2-Fluoro-5-(trifluoromethyl)aniline is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKWGMXFFCPZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201710 | |
Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-52-4 | |
Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 535-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10327 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha,alpha,alpha,6-Tetrafluoro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Fluoro-5-(trifluoromethyl)aniline function as a Monodentate Transient Directing Group (MonoTDG) in the described Ru(II)-catalyzed reaction?
A1: this compound acts as a temporary directing group by coordinating to the ruthenium catalyst through its nitrogen atom. This coordination brings the catalyst in close proximity to the ortho-C(sp2)-H bond of benzaldehydes, facilitating the imidation reaction. The "transient" nature of this directing group lies in its ability to readily dissociate from the product after the reaction, allowing for further transformations and avoiding tedious removal steps. []
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